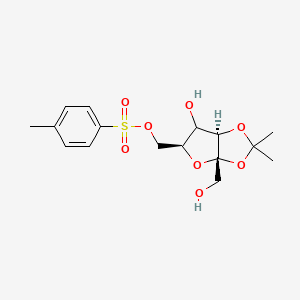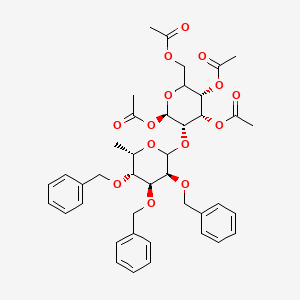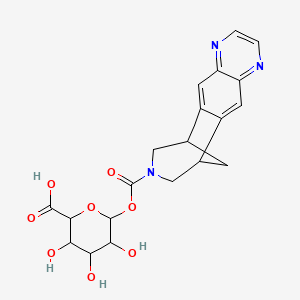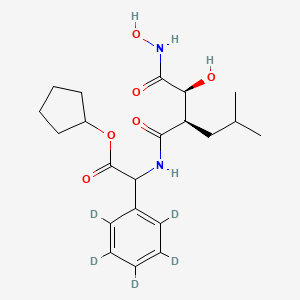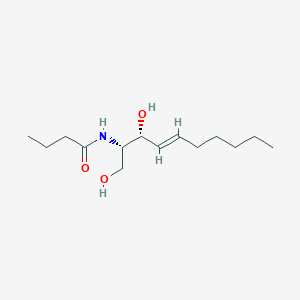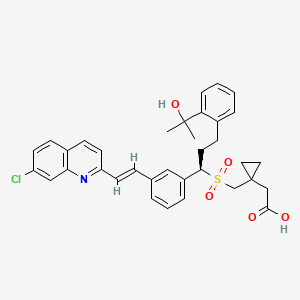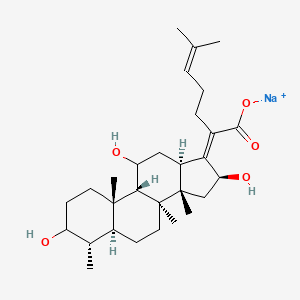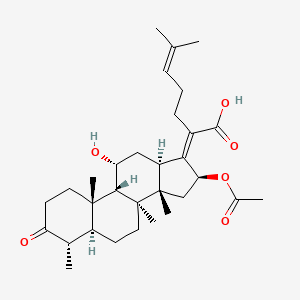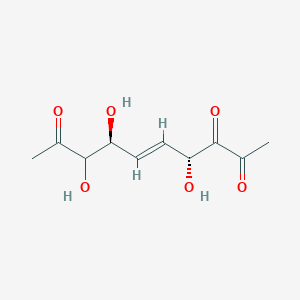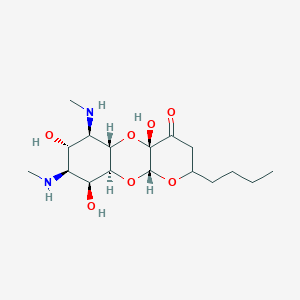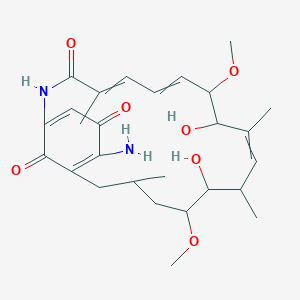
7-Descarbamoyl 17-Amino Geldanamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Descarbamoyl 17-Amino Geldanamycin analogs involves modifications at the 7-carbamate and 17-amino positions of GA. Structural modifications aim to enhance the binding affinity to Hsp90 and reduce toxicity. For instance, replacing the carbamate group with a hydroxamate group was explored but led to a general loss of binding to human Hsp90, except for weak activity in one analog. This highlights the challenges in maintaining activity while modifying the molecule to improve pharmacological properties (Rastelli et al., 2005).
Molecular Structure Analysis
The molecular structure of 7-Descarbamoyl 17-Amino Geldanamycin is characterized by the absence of the carbamoyl group at position 7 and the presence of an amino group at position 17. These modifications are crucial for its interaction with Hsp90. The structure-based design reveals that the removal of the carbamoyl group and addition of an amino group can significantly impact the molecule's ability to establish a network of hydrogen bonds essential for binding to the N-terminal domain of Hsp90 (Rastelli et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of 7-Descarbamoyl 17-Amino Geldanamycin is influenced by its benzoquinone ansamycin structure, which is susceptible to redox cycling. This property is critical for its biological activity as an Hsp90 inhibitor. The one-electron reduction of this analog, similar to other GA derivatives, can lead to the formation of semiquinone radicals and superoxide, implicating redox activity in its mode of action and potentially its toxicity (Goldstein, 2011).
Physical Properties Analysis
The physical properties, such as solubility and stability, of 7-Descarbamoyl 17-Amino Geldanamycin are critical for its pharmacological profile. Modifications at the 17-amino position have been explored to improve water solubility and formulation potential, aiming for a balance between maintaining biological activity and enhancing pharmacokinetic properties (Tian et al., 2004).
Chemical Properties Analysis
The chemical properties of 7-Descarbamoyl 17-Amino Geldanamycin, particularly its interaction with Hsp90, are central to its function as an anticancer agent. The analog's binding to Hsp90's N-terminal ATP binding site inhibits the chaperone's ATPase activity, affecting the function of several client proteins involved in tumor growth and survival. The balance between affinity for Hsp90 and cytotoxicity in cell lines has been a focus of research, guiding the synthesis of analogs like 17-DMAG with improved properties (Tian et al., 2004).
Applications De Recherche Scientifique
Heat Shock Protein 90 Inhibition for Cancer Therapy
One of the primary scientific research applications of compounds related to 7-Descarbamoyl 17-Amino Geldanamycin involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is critical for the maintenance of cellular homeostasis and supports the function and stability of many oncogenic proteins, making it a target for cancer therapy. Geldanamycin and its derivatives, including 7-Descarbamoyl 17-Amino Geldanamycin, bind to Hsp90, disrupting its function. This inhibition leads to the degradation of client proteins that are essential for tumor growth and survival. Studies have shown that inhibiting Hsp90 with these compounds can effectively target and kill cancer cells, with several derivatives progressing towards clinical application due to their potent anticancer activity (Kim, Keum, & Pae, 2013).
Targeted Tumor Therapy
Another application is the targeted delivery of Geldanamycin derivatives to tumors. HPMA copolymer-RGDfK conjugates have been developed to increase tumor accumulation of these drugs while reducing uptake in non-target organs. This targeted delivery enhances the concentration of the free drug within tumors, showing promise in prostate cancer xenograft models. Such strategies aim to improve the efficacy and safety profile of Geldanamycin derivatives, potentially leading to better therapeutic outcomes in cancer treatment (Pike & Ghandehari, 2010).
Enhancing Drug Delivery and Stability
Research into improving the delivery and stability of Geldanamycin derivatives includes the development of novel drug delivery systems. Nanoscale drug delivery systems (Nano-DDS) have been explored to address the limitations of bacteriocins, such as sensitivity to proteases and immunogenicity, which can also apply to the delivery of Geldanamycin derivatives. Combining these compounds with Nano-DDS could enhance their pharmacokinetics and pharmacodynamics, making them more effective as therapeutic agents (Radaic, de Jesus, & Kapila, 2020).
Propriétés
IUPAC Name |
19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAJOLMHIBHDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71433795 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
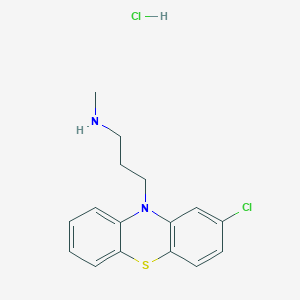
![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)
